molecular formula C18H17N5O2 B2361637 (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 2034438-24-7

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2361637
CAS No.: 2034438-24-7
M. Wt: 335.367
InChI Key: DWBMQZKYJIXZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone is a complex organic compound that features a pyridazine ring, a piperidine ring, and a quinoxaline ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the pyridazine, piperidine, and quinoxaline intermediates, followed by their coupling under specific reaction conditions. Common reagents might include halogenated precursors, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the quinoxaline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone: Unique due to its specific ring structure and functional groups.

    (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanol: Similar but with an alcohol group instead of a ketone.

    (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)amine: Similar but with an amine group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

(3-pyridazin-3-yloxypiperidin-1-yl)-quinoxalin-6-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-18(13-5-6-15-16(11-13)20-9-8-19-15)23-10-2-3-14(12-23)25-17-4-1-7-21-22-17/h1,4-9,11,14H,2-3,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBMQZKYJIXZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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